molecular formula C14H10O4 B6396715 3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261920-95-9

3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6396715
CAS RN: 1261920-95-9
M. Wt: 242.23 g/mol
InChI Key: DZXUFDHQFZUTHC-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% (3F5HBA) is an organic compound belonging to the family of hydroxybenzoic acids. It is a white, crystalline solid with a molecular formula of C9H8O4 and a molecular weight of 180.15 g/mol. 3F5HBA is a naturally occurring compound found in many plants, fruits, and vegetables, and is also synthesized in the laboratory. It has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% are not yet fully understood. However, studies have suggested that it may have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been shown to reduce the activity of certain enzymes involved in the metabolism of drugs, and has also been observed to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and is also readily available from commercial suppliers. It is also stable in a variety of solvents, making it ideal for a wide range of organic synthesis applications. However, it is important to note that 3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% is a highly reactive compound and should be handled with caution.

Future Directions

There are a number of potential future directions for research involving 3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95%. These include further investigation of its antioxidant and anti-inflammatory properties, as well as its potential use as a drug target. Additionally, further research could be conducted into its ability to inhibit the activity of cytochrome P450 enzymes, as well as its potential as an inhibitor of other enzymes. Finally, further studies could be conducted into its potential as an anticancer agent, as well as its ability to modulate the expression of certain genes.

Synthesis Methods

3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% can be synthesized from the reaction of 2-formylphenol and 5-hydroxybenzoic acid in the presence of an acid catalyst. The reaction is typically conducted in an aqueous solution at a temperature of between 80-100°C and a pressure of 1-2 atm. The reaction is complete within 1-2 hours, and yields a crude product which can be purified by recrystallization.

Scientific Research Applications

3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used to study the effects of free radicals on biological systems, as well as to investigate the mechanisms of enzyme-catalyzed reactions. It has also been used to synthesize a variety of organic compounds, such as inhibitors of cytochrome P450 enzymes and other drug targets.

properties

IUPAC Name

3-(2-formylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-8-9-3-1-2-4-13(9)10-5-11(14(17)18)7-12(16)6-10/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXUFDHQFZUTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688839
Record name 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261920-95-9
Record name 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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